1,3-Dioxolan-2-ylmethyl(triphenyl)phosphanium;hydrobromide
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Overview
Description
(1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide is a chemical compound with the molecular formula C₂₂H₂₂O₂P·Br. . This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as (1,3-dioxolan-2-yl)methyl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization from solvents like dichloromethane and diethyl ether .
Industrial Production Methods: On an industrial scale, the production of (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide primarily undergoes substitution reactions, particularly in the context of Wittig reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Wittig Reactions: Typically carried out in the presence of strong bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran or dimethyl sulfoxide.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride, respectively.
Major Products: The major products formed from these reactions include alkenes (from Wittig reactions) and various oxidized or reduced derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
(1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide finds extensive applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to synthesize alkenes with a 1,3-dioxolane moiety.
Industry: Applied in the regio-selective preparation of indole derivatives and other complex organic molecules.
Mechanism of Action
The mechanism of action of (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide in Wittig reactions involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The molecular targets and pathways involved include the carbonyl group of aldehydes or ketones, leading to the formation of new carbon-carbon double bonds .
Comparison with Similar Compounds
Triphenylphosphonium Bromide: Lacks the 1,3-dioxolane moiety, making it less versatile in certain synthetic applications.
(1,3-Dioxolan-2-yl)methyltriphenylphosphonium Chloride: Similar structure but different counterion, which can affect solubility and reactivity.
Uniqueness: (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide is unique due to its ability to introduce a 1,3-dioxolane moiety into target molecules, providing additional functionalization options in organic synthesis. Its stability and reactivity make it a preferred choice in various chemical transformations .
Properties
Molecular Formula |
C22H23BrO2P+ |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1; |
InChI Key |
FRHRVQQUICVJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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